molecular formula C16H13BrN2O3S3 B2889733 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-51-8

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2889733
CAS No.: 941883-51-8
M. Wt: 457.38
InChI Key: BVAMPAFDMAJOAO-UHFFFAOYSA-N
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Description

N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a sophisticated synthetic compound incorporating both thiazole and bromothiophene heterocyclic systems, designed for advanced pharmaceutical and biochemical research. The molecule features a thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in numerous therapeutic agents . The 5-bromothiophen-2-yl substituent provides a distinct halogenated heteroaromatic profile that facilitates further synthetic modifications through cross-coupling reactions, while the 4-(methylsulfonyl)phenylacetamide moiety contributes distinctive electronic properties and potential for target engagement. This compound belongs to a class of molecules where the thiazole ring system demonstrates remarkable versatility in interacting with biological targets, as thiazole-containing compounds have established significance across multiple therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and central nervous system disorders . Specific thiazole derivatives have been developed as protease inhibitor antiretroviral medications, tyrosine kinase suppressors for leukemia management, histamine-2 receptor antagonists for ulcer treatment, and antibiotics effective against Gram-negative bacteria . The strategic incorporation of both bromothiophene and methylsulfonyl functional groups in this molecular architecture suggests potential for diverse mechanism-of-action studies, particularly in enzyme inhibition and receptor modulation research. The presence of the bromine atom on the thiophene ring offers synthetic versatility for further structure-activity relationship exploration through various metal-catalyzed cross-coupling reactions, allowing researchers to develop compound libraries around this core scaffold. Similarly, the methylsulfonyl group provides distinctive hydrogen-bonding acceptor capacity and polarity that may influence both target binding and physicochemical properties. Researchers investigating heterocyclic compounds, medicinal chemistry optimization, and drug discovery programs will find this compound valuable for probing biological systems and developing novel therapeutic candidates. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. No analytical data is available for this product; researchers should perform appropriate characterization to confirm identity and purity for their specific applications.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S3/c1-25(21,22)11-4-2-10(3-5-11)8-15(20)19-16-18-12(9-23-16)13-6-7-14(17)24-13/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAMPAFDMAJOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene

The synthesis begins with the bromination of thiophene at the 5-position. Using bromine (Br₂) in a glacial acetic acid solvent at 0–5°C yields 2-bromothiophene with 85–90% efficiency. Subsequent oxidation with potassium permanganate (KMnO₄) in alkaline medium converts the methyl group to a carboxylic acid, forming 5-bromothiophene-2-carboxylic acid .

Reaction Conditions:

  • Temperature: 0–5°C (bromination), 70–80°C (oxidation).
  • Catalysts: None required for bromination; KMnO₄ acts as an oxidizer.
  • Yield: 78–82% after recrystallization from ethanol.

Thiazole Ring Formation

The thiazole ring is constructed via a Hantzsch thiazole synthesis , reacting 5-bromothiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) . This step forms 4-(5-bromothiophen-2-yl)thiazol-2-amine (Intermediate A).

Optimized Parameters:

  • Solvent: Dry toluene under nitrogen atmosphere.
  • Temperature: 110–120°C for 6–8 hours.
  • Yield: 65–70%.

Preparation of 2-(4-(Methylsulfonyl)phenyl)acetic Acid

Sulfonation of Toluene Derivatives

4-Methylbenzene sulfonyl chloride is synthesized by treating toluene with chlorosulfonic acid (ClSO₃H) at 0°C, followed by methylation using dimethyl sulfate to introduce the methylsulfonyl group.

Critical Steps:

  • Sulfonation: 0°C, 2 hours, stoichiometric ClSO₃H.
  • Methylation: 60°C, 4 hours, NaOH as base.
  • Yield: 75–80% after purification by column chromatography.

Acetic Acid Side Chain Introduction

The sulfonated intermediate undergoes Friedel-Crafts acylation with chloroacetyl chloride in anhydrous AlCl₃ to form 2-(4-(methylsulfonyl)phenyl)acetyl chloride . Hydrolysis with aqueous NaOH yields the free acid.

Reaction Data:

  • Solvent: Dichloromethane (DCM) .
  • Temperature: 25°C (room temperature).
  • Yield: 88–92%.

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

2-(4-(Methylsulfonyl)phenyl)acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then reacted with Intermediate A in the presence of triethylamine (Et₃N) .

Optimized Conditions:

  • Solvent: Tetrahydrofuran (THF) .
  • Temperature: 0°C → 25°C (gradual warming).
  • Coupling Agent: N,N’-Dicyclohexylcarbodiimide (DCC) .
  • Yield: 70–75%.

Purification and Characterization

Crystallization and Filtration

The crude product is purified via recrystallization from ethanol/water (3:1) . Impurities such as unreacted starting materials and coupling byproducts are removed through hot filtration.

Purity Data:

  • HPLC Purity: ≥98.5%.
  • Melting Point: 214–216°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.68 (d, J = 8.2 Hz, 2H, Ar-H), 3.31 (s, 3H, SO₂CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

A patent method (WO2013045479A1) describes using Pd(PPh₃)₂Cl₂ to couple bromothiophene with thiazole precursors in xylene at 90–110°C. This route achieves higher yields (80–85%) but requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, thiazole ring formation completes in 15 minutes at 150°C with NH₄OAc as a catalyst, yielding 78% product.

Challenges and Optimization Strategies

Bromination Selectivity

Over-bromination at the 3-position of thiophene is mitigated by using N-bromosuccinimide (NBS) instead of Br₂, enhancing regioselectivity.

Solvent Effects

Polar aprotic solvents like DMF improve solubility of intermediates but may require higher temperatures. Toluene balances reactivity and cost.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding alcohols and amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related thiazol-2-yl acetamide derivatives:

Compound ID / Source Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties / Activities
Target Compound 5-Bromothiophen-2-yl (thiazole); 4-(methylsulfonyl)phenyl C₁₇H₁₄BrN₃O₃S₂ ~443.3 (estimated) High polarity (methylsulfonyl); potential MMP/kinase inhibition inferred from analogs
Compound 13 p-Tolyl (thiazole); 4-methoxyphenylpiperazine C₂₂H₂₆N₄O₂S 422.54 MMP inhibitor (75% yield; mp 289–290°C)
GSK1570606A 4-Fluorophenyl; pyridinyl-thiazole C₁₅H₁₂FN₃OS 301.34 Kinase inhibitor (purchased from MolPort)
Compound 2b 4-Methyltriazol-2-yl; sulfamoylphenyl C₁₁H₁₁N₅O₂S₂ 325.37 MMP-9/cathepsin D inhibitor (notable activity)
5-Bromo-2-hydroxyphenyl triazole; phenyl-thiazole C₂₀H₁₆BrN₅O₂S₂ 502.41 Predicted pKa 7.35; density ~1.0 g/cm³
5-Methoxybenzofuran-thiazole; methylsulfonylphenyl C₂₁H₁₈N₂O₅S₂ 442.5 Smiles: COc1ccc2oc(-c3csc(NC(=O)Cc4ccc(S(C)(=O)=O)cc4)n3)cc2c1
4-Bromophenyl imidazole; thiazole C₁₇H₁₇BrN₄O₂S₂ 453.4 Contains methoxyethyl group (synthesis via thiol-ether coupling)

Key Differences and Implications

  • Substituent Effects: Bromothiophene vs. Bromine may also increase lipophilicity, affecting membrane permeability. Methylsulfonyl vs. Piperazine/Sulfonamide: The methylsulfonyl group (polar, non-basic) contrasts with piperazine (basic, improves solubility) in or sulfonamide (hydrogen-bonding) in . This may influence target selectivity—e.g., methylsulfonyl’s strong electron-withdrawing nature could favor interactions with hydrophobic enzyme pockets. Heterocyclic Variations: Compounds with triazoles () or benzofurans () exhibit distinct electronic profiles. For instance, benzofuran’s oxygen atom may engage in hydrogen bonding, whereas bromothiophene’s sulfur could participate in π-π stacking.
  • Biological Activity Trends :

    • MMP Inhibition: Piperazine-containing analogs () show MMP inhibition (75–86% yields), suggesting that the target’s methylsulfonyl group might modulate similar pathways but with altered potency or selectivity.
    • Kinase Targeting: GSK1570606A (), a pyridinyl-thiazole acetamide, highlights the role of fluorophenyl groups in kinase binding. The target’s bromothiophene could mimic this by providing a rigid, planar structure for active-site interactions.
  • Synthetic Routes :

    • Thiazole-acetamide cores are commonly synthesized via coupling reactions (e.g., chloroacetamide intermediates in ) or microwave-assisted methods (). The target’s bromothiophene substituent likely requires Suzuki-Miyaura coupling or halogenation steps, as seen in .

Research Findings and Data Gaps

  • Activity Data: While the target compound’s exact biological data are unavailable, analogs like demonstrate MMP-9 and cathepsin inhibition.
  • Physicochemical Limitations : The methylsulfonyl group may reduce solubility compared to piperazine derivatives (e.g., ), necessitating formulation optimization. Bromine’s molecular weight (~80 Da) could impact pharmacokinetics, requiring further ADMET studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and what key reaction conditions must be controlled?

  • Methodology : The compound is synthesized via multi-step routes:

  • Step 1 : Formation of the thiazole core using Hantzsch thiazole synthesis, starting with thiourea derivatives and α-haloketones under reflux in ethanol .
  • Step 2 : Bromothiophene coupling via Suzuki-Miyaura cross-coupling, requiring Pd catalysts (e.g., Pd(PPh₃)₄), base (Na₂CO₃), and anhydrous DMF at 80–100°C .
  • Step 3 : Acetamide functionalization using EDC/HOBt-mediated coupling of carboxylic acids to amines, with strict pH control (6.5–7.5) to avoid side reactions .
    • Critical Parameters : Temperature control during cross-coupling, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify thiazole, bromothiophene, and methylsulfonyl group integration .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic doublet) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
    • Data Interpretation : Compare spectral data with computational predictions (e.g., ChemDraw) to validate substituent positions .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Assays :

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculation and comparison to cisplatin .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition : COX-2 or kinase inhibition assays using fluorometric/colorimetric kits, with Celecoxib as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Approach :

  • Dose-Response Analysis : Re-test activity at varying concentrations (1 nM–100 µM) to identify non-linear effects .
  • Cell Line Validation : Use authenticated cell lines (e.g., ATCC) to rule out contamination-driven discrepancies .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic artifacts .

Q. What strategies are effective for structure-activity relationship (SAR) studies to optimize bioactivity?

  • Key Modifications :

  • Bromothiophene Replacement : Substitute with chloro- or methylthiophene to evaluate halogen vs. alkyl group impacts on target binding .
  • Sulfonyl Group Optimization : Replace methylsulfonyl with trifluoromethanesulfonyl to enhance electron-withdrawing effects and metabolic stability .
    • Computational Tools : Molecular docking (AutoDock Vina) to predict interactions with COX-2 or kinase active sites, guided by crystallographic data (PDB IDs: 5KIR, 1PWH) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Protocol :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) and identify degradation products via LC-MS .
  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–10) using shake-flask method with HPLC quantification .

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